molecular formula C13H20N2O2 B114205 [4-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 140836-69-7

[4-(2-Morpholinoethoxy)phenyl]methylamine

Cat. No.: B114205
CAS No.: 140836-69-7
M. Wt: 236.31 g/mol
InChI Key: KMSJKJIIAVTIKY-UHFFFAOYSA-N
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Description

[4-(2-Morpholinoethoxy)phenyl]methylamine is a chemical compound with the empirical formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenyl ring with a methylamine substituent. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine in the presence of a base to form the intermediate 4-(2-morpholinoethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Morpholinoethoxy)phenyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

[4-(2-Morpholinoethoxy)phenyl]methylamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Morpholinoethoxy)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and ethoxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Piperidinoethoxy)phenyl]methylamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    [4-(2-Dimethylaminoethoxy)phenyl]methylamine: Contains a dimethylamino group instead of a morpholine ring.

Uniqueness

[4-(2-Morpholinoethoxy)phenyl]methylamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJKJIIAVTIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428208
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140836-69-7
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140836-69-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[2-(4-morpholinyl)ethoxy]benzonitrile (0.93 g, 4 mmol), ethanol (100 mL), CHCl3 (4 mL) and PtO2 (100 mg) was hydrogenated at 45 psi on a Parr hydrogenator for 8 hours. Concentrated HCl (2-3 drops) was then added to the reaction mixture and the hydrogenation was continued for another 10 hours. The catalyst was removed by filtration, the filter cake was washed with ethanol and then the filtrate was evaporated to dryness. The residue was dissolved in water and then was saturated with solid K2CO3. The mixture was extracted with CH2Cl2 and then the CH2Cl2 layer was dried over K2CO3 and evaporated to afford 0.75 g (79%) of 4-[2-(4-morpholinyl)ethoxy]phenylmethylamine.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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